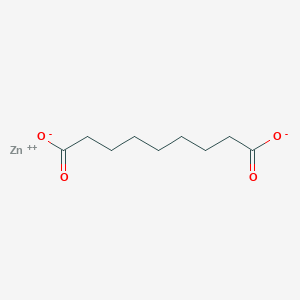

Zinc azelate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14488-60-9 |

|---|---|

Molecular Formula |

C9H14O4Zn |

Molecular Weight |

251.6 g/mol |

IUPAC Name |

zinc;nonanedioate |

InChI |

InChI=1S/C9H16O4.Zn/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+2/p-2 |

InChI Key |

AXPCNWCNKKHVKH-UHFFFAOYSA-L |

SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |

Canonical SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |

Other CAS No. |

14488-60-9 |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Zinc Azelate

Crystalline Structures of Zinc Azelate (Zinc Soaps)

Zinc soaps, or zinc carboxylates, crystallize into distinct geometries, primarily classified as Type A and Type B. nih.govamericanelements.com This classification is based on the packing of the carboxylate chains and the symmetry of the zinc ion coordination. americanelements.comarihantmetallica.in this compound, due to its dicarboxylic nature, consistently adopts the Type A structure. nih.govarihantmetallica.in

The Type A geometry is characterized by an alternating packing arrangement. nih.govamericanelements.comarihantmetallica.in This structure is typical for zinc soaps formed from short-chain, unsaturated, or dicarboxylic acids, such as azelaic acid. nih.govwikipedia.org In the Type A structure, the crystal lattice consists of sheets of zinc ions coordinated by carboxylate groups, which are separated by the alkyl chains. figshare.com A key feature of this geometry is the alternating orientation of the ZnO₄ tetrahedra within the coordination sheets. figshare.com This arrangement results in a less symmetrical packing compared to Type B structures. nih.gov The crystal structure of this compound specifically exhibits these sheets of ZnO₄ tetrahedra with the characteristic alternating orientation, which explains its classification as a Type A soap. figshare.com This geometry can be identified spectroscopically by a split in the asymmetric COO⁻ stretch vibration band in its infrared spectrum. nih.govamericanelements.comarihantmetallica.in

In contrast, the Type B geometry features a highly symmetrical packing. nih.govamericanelements.comarihantmetallica.in This structure is predominantly formed by zinc soaps with long, saturated fatty acid chains, such as zinc stearate (B1226849) or palmitate. wikipedia.orgfishersci.com The structure consists of layered 2D coordination polymers with a completely symmetric orientation of the ZnO₄ tetrahedra. arihantmetallica.in This high symmetry also allows for a more efficient, hexagonal packing of the alkyl chains. arihantmetallica.in Spectroscopically, Type B structures are distinguished by a single, unsplit asymmetric COO⁻ stretch vibration band. fishersci.com

Table 1: Comparison of Type A and Type B Zinc Soap Geometries

| Feature | Type A Geometry | Type B Geometry |

|---|---|---|

| Typical Ligands | Short-chain, unsaturated, or dicarboxylic acids (e.g., Azelaic Acid) nih.govwikipedia.org | Long-chain saturated fatty acids (e.g., Palmitic Acid, Stearic Acid) wikipedia.orgfishersci.com |

| Packing Arrangement | Alternating, less symmetrical packing nih.gov | Highly symmetrical packing nih.gov |

| ZnO₄ Tetrahedra Orientation | Alternating orientation within sheets figshare.com | Completely symmetric orientation arihantmetallica.in |

| Alkyl Chain Packing | Square packing arihantmetallica.in | Hexagonal packing arihantmetallica.in |

| Infrared Spectrum (νₐCOO⁻) | Split asymmetric stretch vibration band nih.govamericanelements.comarihantmetallica.in | Single asymmetric stretch vibration band fishersci.com |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in zinc carboxylates. nih.gove-mtk.az The Type A and Type B structures represent two distinct polymorphs for zinc soaps. arihantmetallica.in While zinc soaps of long-chain saturated fatty acids are most stable in the Type B form at room temperature, they can crystallize into a metastable Type A structure under certain conditions, such as rapid crystallization or when optimal chain packing is hindered. wikipedia.orgarihantmetallica.in

For this compound, its formation from a dicarboxylic acid strongly favors the Type A geometry. nih.govwikipedia.org Studies have consistently identified this compound in this specific crystalline form. nih.govarihantmetallica.infigshare.com The presence of two carboxylate groups per molecule directs the formation of the alternating sheet structure characteristic of Type A soaps. figshare.com Therefore, while polymorphism is a key concept in the broader family of zinc soaps, this compound itself is predominantly observed in the stable Type A crystalline phase.

Coordination Environments of Zinc Ions within this compound Structures

In crystalline zinc soaps, including this compound, the zinc ions are typically found in a tetrahedral coordination environment. nih.govscribd.com Each zinc ion is coordinated by four oxygen atoms, with each oxygen belonging to a different carboxylate group. figshare.comscribd.com This creates a ZnO₄ tetrahedron. The carboxylate ligands act as bridges between two zinc atoms, forming a bidentate bridge in a syn-anti arrangement. scribd.comereztech.com Variations in the lengths of the Zn-O bonds suggest that the bonding environment around the zinc center is somewhat unsymmetrical. scribd.com This tetrahedral coordination is a defining feature of the layered polymeric sheets found in both Type A and Type B zinc soap structures. figshare.come-mtk.az

Beyond the typical polymeric sheet structures, zinc carboxylates can also form other coordination species, notably the tetranuclear oxo complex. wikipedia.orgfishersci.com This species, often referred to as basic zinc carboxylate, features a central oxygen atom tetrahedrally bonded to four zinc atoms, forming a [Zn₄(μ₄-O)] core. fishersci.canih.govuni.lu This core is surrounded by six bridging carboxylate ligands, creating a highly symmetric structure. nih.govuni.lu

The formation of this oxo complex is favored in systems where a source of oxygen, such as water, is available to provide the central oxo anion. wikipedia.orgfishersci.com While the primary structure of pure, crystalline this compound consists of the Type A polymeric sheets with tetrahedrally coordinated zinc, the potential for the formation of oxo complexes exists in environments where zinc ions, azelaic acid, and water are present. wikipedia.orgfishersci.com

Table 2: Coordination Environments in Zinc Carboxylate Systems

| Coordination Species | Key Structural Features | Conditions for Formation |

|---|---|---|

| Tetrahedral Zinc Carboxylate | Zn²⁺ ion coordinated by 4 oxygen atoms from 4 different carboxylate groups (ZnO₄ tetrahedron). figshare.comscribd.com Carboxylates form syn-anti bidentate bridges. scribd.com | Found in crystalline zinc soaps like this compound. nih.gov |

| Tetranuclear Oxo Complex | A central oxygen atom bonded to four zinc atoms ([Zn₄(μ₄-O)] core). fishersci.canih.gov Six carboxylate ligands bridge the zinc ions. nih.gov | Favored in the presence of water. wikipedia.orgfishersci.com |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14488-60-9 (structure-based) |

| Azelaic acid | 2266 |

| Zinc oxide | 14806 |

| Zinc octanoate (B1194180) | 11180 |

| Zinc undecanoate | 129681617 |

| Zinc palmitate | 14633 |

Linear Coordination Chain Complex Species

In addition to crystalline forms, zinc carboxylates can exist in less ordered states, often described as ionomeric species within a polymer matrix. acs.orgacs.org Two primary species have been identified in such environments: a tetranuclear oxo-complex and a linear coordination chain complex. acs.orgacs.org

The linear coordination chain complex is a polymer-like structure where zinc ions are linked by bridging carboxylate groups. acs.org Infrared spectroscopy is a key tool for identifying these species. The linear chain complex is characterized by multiple asymmetric carboxylate stretching (νa COO–Zn) bands, typically observed around 1550, 1565, and 1625 cm⁻¹. acs.org This splitting arises from the lower symmetry of the chain complex, which results in vibrational coupling between carboxylate groups that are geometrically distinct. acs.org The formation and stability of this chain complex, relative to the more symmetrical oxo-complex, are influenced by factors such as the concentration of carboxylic acids and the presence of water. acs.orguva.nl While the oxo-complex is often favored when water is available, the chain complex is found to be remarkably stable in certain polymer systems, even when submerged in water. acs.org

Influence of Dicarboxylic Ligands on this compound Crystal Packing

The bifunctional nature of the azelate ligand, a nine-carbon α,ω-dicarboxylic acid, plays a crucial role in dictating the crystal packing of this compound. uva.nlmdpi.com Unlike monocarboxylic fatty acids which form simple "zinc soaps," dicarboxylic acids can act as pillars or linkers, creating more complex, often layered or framework, structures. cambridge.orgacs.org

In the case of this compound, the two carboxylate headgroups coordinate with zinc ions to form sheets of ZnO4 tetrahedra. uva.nl Research comparing this compound with zinc octanoate (a monocarboxylate) found that despite the presence of two headgroups per chain in azelaic acid, the resulting crystal structure contains sheets of ZnO4 tetrahedra with the same alternating orientation as seen in zinc octanoate. uva.nl This specific arrangement is known as a "type A" geometry. nih.gov

The length and flexibility of the dicarboxylic ligand are significant factors influencing the final architecture. Studies on various zinc dicarboxylates show that changing the length of the alkyl chain between the carboxylate groups (e.g., succinate (B1194679) (C4), adipate (B1204190) (C6), sebacate (B1225510) (C10)) directly impacts the resulting framework, leading to different crystal systems and unit cell parameters. cambridge.orgmdpi.com The flexibility of the ligand can mediate the formation of structures with varying dimensionalities, from 2D layers to 3D microporous frameworks. rsc.org

Structural Relationships with Other Zinc Carboxylates and Analogs

The structure of this compound is best understood in comparison to other zinc carboxylates. A key distinction is made between two primary crystal packing types, designated Type A and Type B. nih.gov

Type A Structure: This is an alternating packing arrangement. It is typically adopted by zinc soaps with short, unsaturated, or dicarboxylic chains, such as this compound and zinc oleate. nih.govuva.nl This geometry is considered to optimize the zinc carboxylate coordination. acs.org Its lower symmetry leads to a characteristic split in the asymmetric COO⁻ stretch vibration band in its infrared spectrum. nih.govuva.nl For this compound, these bands appear at approximately 1531, 1549, and 1593 cm⁻¹. researchgate.net

Type B Structure: This geometry involves a more symmetrical packing and is favored by long-chain saturated fatty acids like zinc stearate. nih.govacs.org This structure optimizes the packing of the fatty acid chains and exhibits a single, non-split asymmetric COO⁻ stretch vibration band in its IR spectrum. acs.org

Comparative crystallographic data further highlights these structural differences. For instance, zinc succinate and zinc adipate, both dicarboxylates, crystallize in different space groups than what is reported for this compound, demonstrating the influence of the alkyl chain length on the crystal lattice. cambridge.orgresearchgate.net

Vibrational Spectroscopy for Structural and Compositional Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. By analyzing the vibrational modes of the molecule, it is possible to gain a comprehensive understanding of its composition and the nature of the coordination bonds between the zinc cation and the azelate anion.

Fourier Transform Infrared (FT-IR) spectroscopy is a key analytical technique for characterizing this compound. The infrared spectrum of this compound is distinguished by specific absorption bands that correspond to the vibrational modes of its functional groups, particularly the carboxylate (COO−) groups.

The asymmetric stretching vibration of the carboxylate group (νas(COO−)) in this compound is particularly sensitive to its coordination environment. uva.nl In contrast to long-chain saturated zinc soaps that typically exhibit a single νas(COO−) band, this compound displays a split asymmetric carboxylate stretch vibration band. uva.nlresearchgate.net This splitting is a characteristic feature for zinc soaps with dicarboxylic chains, among others. researchgate.net The FT-IR spectrum of this compound shows distinct band maxima around 1531 cm⁻¹, 1549 cm⁻¹, and 1593 cm⁻¹. uva.nlresearchgate.net The presence of multiple bands for the νas(COO−) vibration suggests a lack of alignment between the transition dipole moments of the vibrations, which can be attributed to in-phase and out-of-phase vibrational modes. uva.nl

| Vibrational Mode | Reported Band Maxima (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric Carboxylate (COO−) Stretch | 1531 | uva.nlresearchgate.net |

| 1549 | uva.nlresearchgate.net | |

| 1593 | uva.nlresearchgate.net |

The coordination geometry of zinc soaps can be classified into different types based on their FT-IR spectral features. Specifically, two main types of crystalline structures, designated as type A and type B, have been identified. researchgate.net Type B geometry, which is characteristic of long-chain saturated soaps, displays a single asymmetric COO− stretch vibration band. researchgate.net In contrast, type A geometry, which is found in zinc soaps with short, unsaturated, or dicarboxylic chains like this compound, is characterized by a split asymmetric COO− stretch vibration band. uva.nlresearchgate.net

The crystal structure of this compound consists of sheets of ZnO₄ tetrahedra with an alternating orientation. uva.nl This arrangement is similar to that of zinc octanoate, which also exhibits a type A FT-IR spectrum. uva.nl The splitting of the carboxylate band in type A structures, including this compound, is indicative of an alternating packing arrangement. researchgate.net This structural feature distinguishes it from the more symmetrical packing of type B zinc soaps. researchgate.net The splitting in the vibrational bands of the carbonyl group is indicative of asymmetry in the zinc-oxygen bonds. rsc.org

| Zinc Soap Geometry Type | Asymmetric COO− Stretch Band | Example Compounds | Reference |

|---|---|---|---|

| Type A | Split | This compound, Zinc oleate, Short-chain zinc soaps | uva.nlresearchgate.net |

| Type B | Single | Long-chain saturated zinc soaps (e.g., zinc palmitate, zinc stearate) | uva.nlresearchgate.net |

Optical Photothermal Infrared (O-PTIR) spectroscopy is an advanced technique that provides infrared spectra with sub-micron spatial resolution, overcoming the diffraction limit of conventional FT-IR microscopy. nih.govphotothermal.com This non-contact method produces transmission-like FT-IR spectra, which is highly advantageous for the analysis of complex samples. nih.gov

In the context of zinc carboxylates, O-PTIR has been successfully used to characterize degradation products in paint cross-sections, where it could resolve different zinc-containing compounds, such as crystalline and amorphous zinc soaps, with high spatial resolution. nih.gov For instance, crystalline zinc soaps were identified by a sharp band at 1540 cm⁻¹, while amorphous zinc soaps showed a broad carboxylate band around 1590 cm⁻¹. nih.gov Given its ability to detect trace quantities and provide detailed chemical maps, O-PTIR represents a powerful tool for the micro-analysis of this compound within complex matrices, allowing for a more precise understanding of its spatial distribution and interaction with other components. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the local environment of specific nuclei within a molecule. For zinc-containing compounds, solid-state ⁶⁷Zn NMR can provide direct insights into the coordination chemistry of the zinc centers.

Solid-state ⁶⁷Zn NMR spectroscopy is a specialized technique for probing the local environment of zinc ions in solid materials. bohrium.com Despite the challenges associated with the ⁶⁷Zn nucleus, such as its low natural abundance (4.10%), small magnetic moment, and large nuclear quadrupole moment, advancements in high-field magnets and sensitivity-enhancement techniques have made its application more accessible. acs.orghuji.ac.il

The key parameters obtained from ⁶⁷Zn NMR spectra are the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ). acs.orgacs.org These parameters are highly sensitive to the coordination number, the nature of the coordinating ligands (e.g., oxygen, nitrogen), and the local symmetry of the zinc site. illinois.edunih.gov For instance, ⁶⁷Zn NMR chemical shifts in zinc complexes are highly correlated with the number of oxygen ligands. nih.gov Quantum chemical calculations can be used to predict ⁶⁷Zn NMR chemical shifts and CQ values, which aids in the interpretation of experimental data and the refinement of geometric structures of Zn²⁺ binding sites. illinois.edunih.gov

While specific ⁶⁷Zn NMR data for this compound is not widely reported, the technique has been applied to a range of zinc carboxylates and other zinc complexes, demonstrating its utility in distinguishing between different coordination environments. nih.govrsc.org By comparing the experimental ⁶⁷Zn NMR parameters of this compound with those of reference zinc compounds with known structures, it is possible to elucidate the coordination geometry and electronic structure of the zinc centers in this compound. acs.orgillinois.edu

| Coordination Environment | Isotropic Chemical Shift (δiso) Range (ppm) | Quadrupolar Coupling Constant (CQ) Range (MHz) | Reference |

|---|---|---|---|

| ZnO₆ | ~140 - 265 | ~7.05 - 26.4 | acs.orgacs.org |

| ZnN₄ | ~260 - 315 | Not specified | escholarship.org |

| Various N, O Ligands | Spans a range of ~365 ppm | Spans a range of ~38.75 MHz | illinois.edu |

13C NMR Spectroscopy for Carboxylate Ligand Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the molecular structure of zinc carboxylates, including this compound. researchgate.net It provides detailed information about the carbon framework of the azelate ligand and the local chemical environment of the carboxylate groups upon coordination to the zinc ion. researchgate.netrsc.org

In the solid-state ¹³C NMR spectrum of this compound, the chemical shifts of the carbon atoms provide insight into the crystal packing and coordination environment. researchgate.net The carboxylate carbon (COO⁻) is particularly informative. Upon coordination to the zinc ion, the resonance of the carboxylate carbon shifts compared to that of the free azelaic acid. For instance, in a study of various dicarboxylates intercalated in layered double hydroxides, the carboxylic carbon signal for azelaic acid appeared at approximately 178 ppm, while the signal for the deprotonated, intercalated azelate shifted to around 183-184 ppm. researchgate.net This downfield shift is expected as the ionic form deshields the carbon nucleus. researchgate.net

A multi-technique analysis of a series of zinc carboxylates, including this compound, utilized ¹³C NMR to probe their structures. nih.govrsc.org The spectra revealed distinct resonances for the carboxylate carbons and the methylene (B1212753) (CH₂) carbons of the alkyl chain. Variations in the chemical shifts, intensities, and broadness of the methylene carbon resonances (typically found between 25-45 ppm) and the methyl carbon resonance (around 17 ppm) can indicate the presence of multiple polymorphic forms within a powdered sample. rsc.org

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Azelate Species

| Carbon Type | Free Azelaic Acid (ppm) | Coordinated Azelate (ppm) |

|---|---|---|

| Carboxyl (C=O) | ~178 | ~183-185 |

| Methylene (α to C=O) | ~34-35 | Varies with coordination |

| Methylene (other) | ~25-30 | Varies with coordination |

Note: Values are approximate and can vary based on the specific crystalline form and experimental conditions.

Application of Dynamic Nuclear Polarization (DNP)-NMR in this compound Characterization

Dynamic Nuclear Polarization (DNP) is an advanced NMR technique used to significantly enhance the signal intensity in NMR spectroscopy, particularly in the solid state. wikipedia.orgbridge12.com This sensitivity enhancement is achieved by transferring the high spin polarization of electrons from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation. bridge12.comameslab.gov The result can be a signal boost of several orders of magnitude, which overcomes the primary limitation of conventional NMR: its inherently low sensitivity. bridge12.comrsc.org

While direct DNP-NMR studies specifically on this compound are not extensively documented, the technique holds significant promise for its characterization. nih.govudel.edu The low sensitivity of NMR can make it challenging to study samples with low concentrations or to detect signals from nuclei with low natural abundance, such as ¹³C. wikipedia.org DNP-NMR can overcome these challenges, enabling the acquisition of high-quality spectra in a fraction of the time required by conventional methods. bridge12.com

For this compound, DNP-enhanced solid-state NMR (ssNMR) could provide unprecedented detail about its structure. nih.govrsc.org It would facilitate the analysis of minute quantities of the material, which is particularly relevant in fields like art conservation where sample sizes are minimal. nih.govudel.edu Researchers have suggested that DNP-NMR presents a future pathway for minimally invasive methods to test for the presence of zinc carboxylates in complex matrices like oil paintings. nih.govrsc.orgudel.edu The enhanced sensitivity would allow for more precise determination of the local coordination environment of the zinc ions and the packing of the azelate ligands, even in heterogeneous samples. rsc.org

X-ray Diffraction Techniques for Crystalline Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) Studies of this compound and Analogs

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This technique involves directing a beam of X-rays onto a single, well-ordered crystal and measuring the angles and intensities of the diffracted beams. From the resulting diffraction pattern, the electron density map of the crystal can be calculated, revealing the exact positions of atoms and the detailed geometry of the molecule, including bond lengths and angles. nih.gov

Obtaining single-crystal structural data for long-chain zinc carboxylates, such as this compound, has proven to be challenging. nih.gov These compounds often exhibit low solubility and their long carboxylate chains make it difficult to grow crystals of sufficient size and quality for SC-XRD analysis. nih.gov When crystals are formed, they are frequently small, thin, and fragile, posing handling and mounting difficulties. nih.gov

Despite these challenges, SC-XRD studies on analogs provide critical insights into the likely structural motifs of this compound. Studies on other zinc dicarboxylates and related compounds have successfully determined their crystal structures. For example, the structure of zinc succinate was determined to be orthorhombic, with the zinc atom having a tetrahedral coordination environment. cambridge.org In many zinc carboxylate structures, the carboxylate groups act as bridging ligands, connecting multiple zinc centers to form polymeric chains or layered networks. nih.govcambridge.org For instance, analysis of zinc nonanoate (B1231133) and zinc decanoate (B1226879) revealed structures where the first coordination sphere around the nearly tetrahedral zinc ion consists of oxygens from four different carboxyl groups, with each ligand forming a bidentate bridge between two zinc atoms. nih.gov These findings suggest that this compound likely forms a coordination polymer with a complex, extended network structure.

Powder X-ray Diffraction (PXRD) for Phase Identification and Characterization

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of materials. carleton.edu Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. libretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline compound. malvernpanalytical.commdpi.com

PXRD is a key tool for the characterization of this compound. nih.gov It is widely used for phase identification by comparing the experimental diffraction pattern to reference patterns in databases like the International Centre for Diffraction Data (ICDD). mdpi.com This allows for the confirmation of the synthesis of the desired compound and the detection of any crystalline impurities. carleton.edu

The powder patterns for zinc carboxylates exhibit characteristic features. Typically, they show a series of regularly spaced, high-intensity reflections at low 2θ angles (<15°). nih.gov These reflections correspond to the long-range order associated with the packing of the hydrocarbon chains. At higher angles, the reflections are generally of lower intensity and are irregularly spaced. nih.gov PXRD can also provide information on the unit cell dimensions, crystallite size, and degree of crystallinity of the this compound sample. carleton.edumalvernpanalytical.com While PXRD does not provide the atomic-level detail of SC-XRD, it is an indispensable technique for routine characterization, quality control, and studying phase transitions of this compound. cambridge.orgjoshuataillon.com

Mass Spectrometry-Based Analytical Methods

Gas Chromatography-Mass Spectrometry (GC/MS) for this compound Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. For the analysis of metal carboxylates like this compound, GC/MS is typically used to analyze the organic ligand (azelaic acid) after it has been liberated from the zinc salt, as the salt itself is not volatile. joshuataillon.com

The standard procedure involves an initial sample preparation step, often an acid-catalyzed hydrolysis, to release the free dicarboxylic acid from the zinc ion. Because dicarboxylic acids have low volatility due to their polar carboxyl groups, a derivatization step is required to make them suitable for GC analysis. nih.govnih.gov Common derivatization methods include esterification to form more volatile derivatives, such as methyl or butyl esters. nih.govtandfonline.com For example, azelaic acid can be converted to its dibutyl ester by reacting it with butanol and an acid catalyst. tandfonline.com

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that allows for unambiguous identification of the compound. researchgate.net

GC/MS offers high sensitivity and specificity, with limits of detection often in the picogram range when using selected ion monitoring (SIM). nih.gov This makes it an excellent technique for quantifying trace amounts of azelate, for instance, in studies related to the degradation of materials or in complex biological or environmental samples. joshuataillon.comtandfonline.com

Table 2: Example GC/MS Parameters for Dicarboxylic Acid Analysis (as Butyl Esters)

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Injection Temp. | 250 °C |

| Oven Program | Ramped, e.g., 40 °C hold, then ramp to 295 °C |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan or Selected Ion Monitoring (SIM) |

Note: Parameters are illustrative and must be optimized for the specific instrument and application. Source: tandfonline.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Azelaic acid |

| Zinc succinate |

| Zinc nonanoate |

| Zinc decanoate |

| Zinc oleate |

| Aluminum stearate |

Derivatization Strategies for this compound Analysis (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA))

Direct analysis of dicarboxylic acids like azelaic acid, the organic ligand in this compound, by methods such as gas chromatography (GC) is often challenging due to their low volatility and high polarity. To overcome this, derivatization is a crucial step. Silylation is a widely employed derivatization procedure where an active hydrogen in a molecule is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent used for this purpose. sigmaaldrich.comnih.govresearchgate.net The reaction involves replacing the acidic protons of the carboxylic acid groups in azelaic acid with TMS groups. restek.com This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC-mass spectrometry (GC-MS) analysis. sigmaaldrich.com The derivatized TMS-azelate is more amenable to separation in the gas chromatograph and subsequent identification by the mass spectrometer.

The advantages of using BSTFA include its high reactivity and the volatility of its by-products, which minimizes interference in the chromatogram. sigmaaldrich.com For complex analytes or those that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA solution to enhance the reaction efficiency. usherbrooke.cagcms.cz This derivatization strategy is essential for the quantitative and qualitative analysis of the azelate component, providing insights into the purity and composition of the parent compound. researchgate.netnih.gov

Microscopic and Elemental Analysis Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of materials. In the context of this compound, SEM analysis provides high-resolution images of the compound's particle size, shape, and surface texture. acs.orgwiley.com It can reveal whether the material consists of crystalline rods, sheets, or amorphous aggregates. rsc.orgmdpi.com This morphological information is critical for understanding the material's physical properties and its formation process.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental analysis of the sample. unc.edunaturalspublishing.com The EDX detector identifies the characteristic X-rays emitted from the sample when bombarded by the electron beam in the SEM. For this compound, an EDX spectrum would confirm the presence of zinc (Zn), carbon (C), and oxygen (O), the constituent elements of the compound. researchgate.net Furthermore, EDX mapping can be employed to visualize the spatial distribution of these elements across the sample's surface, confirming a homogeneous composition. researchgate.net

Table 1: Application of SEM-EDX in this compound Analysis

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| SEM | Surface topography, particle morphology, size, and shape. mdpi.com | Determines the physical structure and crystal habit of the synthesized material. |

| EDX | Elemental composition and distribution. naturalspublishing.com | Confirms the presence and uniform distribution of Zn, C, and O, verifying the compound's identity. researchgate.net |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure and nanoscale morphology of materials. mdpi.com For this compound, TEM can reveal details about the crystal lattice, identify dislocations or defects, and provide precise measurements of nanoscale features. rsc.orgresearchgate.net If this compound is synthesized as nanoparticles, TEM is indispensable for determining their size distribution, shape, and degree of agglomeration. researchgate.net

Selected Area Electron Diffraction (SAED), an analytical mode within the TEM, can be used to determine the crystallinity of the sample. A SAED pattern of a crystalline this compound sample would show a distinct pattern of spots, which can be indexed to determine the crystal structure. In contrast, an amorphous sample would produce diffuse rings. This capability is crucial for studying the degree of order within the material. mdpi.com

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed chemical formula. This comparison is a primary method for confirming the empirical formula and assessing the purity of a synthesized compound like this compound. researchgate.net

For this compound (C₉H₁₄O₄Zn), the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound (C₉H₁₄O₄Zn)

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 42.97% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.61% |

| Oxygen | O | 15.999 | 4 | 63.996 | 25.44% |

| Zinc | Zn | 65.38 | 1 | 65.38 | 26.00% |

| Total | | | | 251.587 | 100.00% |

Other Advanced Analytical Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org The zinc ion (Zn²⁺) in this compound has a filled d-shell (d¹⁰ configuration), meaning it has no unpaired electrons and is therefore diamagnetic. Consequently, pure this compound is "EPR-silent" and does not produce a direct EPR signal. illinois.edu

However, EPR can be used as an indirect probe of the zinc coordination environment. This is often achieved by intentionally doping the this compound lattice with a small amount of a paramagnetic metal ion, such as copper(II) or manganese(II), which can substitute for Zn²⁺. The resulting EPR spectrum of the dopant ion is highly sensitive to the symmetry and nature of its local coordination environment. researchgate.netnih.gov By analyzing the spectral parameters, such as the g-factor and hyperfine coupling constants, detailed information about the geometry of the metal site occupied by zinc can be inferred. youtube.com This approach provides valuable insights into the electronic structure and coordination chemistry of the metal center in the this compound framework, which is not directly accessible by EPR otherwise. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of Zinc Azelate

Advanced Thermal Analysis

Comprehensive searches of scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) data for zinc azelate. While studies on the thermal decomposition of other zinc carboxylates, such as zinc acetate (B1210297) and zinc oleate, are available, detailed research findings, including decomposition temperatures, weight loss percentages, and specific thermal behavior for this compound, are not presently documented in the reviewed sources. rsc.orgresearchgate.net

The thermal analysis of similar zinc compounds, like zinc acetate, typically reveals a decomposition process that results in the formation of zinc oxide as the final residue. mdpi.comresearchgate.net This process often involves the initial loss of any hydrated water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. researchgate.netcore.ac.uk However, without direct experimental data for this compound, a detailed and scientifically accurate account of its specific thermal degradation profile cannot be provided.

Further research is required to determine the precise thermal stability and decomposition pathway of this compound. Such an investigation would involve subjecting a pure sample of this compound to controlled heating in a thermogravimetric analyzer and recording the mass loss as a function of temperature. This would allow for the creation of a TGA curve, from which key data points regarding its thermal decomposition could be accurately determined.

Mechanistic Studies of Zinc Azelate Formation and Transformation

Reaction Pathways in Oil Paint Systems Leading to Zinc Azelate Formation

In oil paint, the binding medium is primarily composed of drying oils, which are triglycerides of fatty acids. nih.gov The reaction between components of this oil matrix and zinc-containing pigments, such as zinc white (ZnO), leads to the formation of various zinc soaps, including this compound. openedition.orgnih.gov This process is not a simple, single-step reaction but a complex series of events involving oxidation and hydrolysis. nih.govnih.gov

The genesis of this compound is intrinsically linked to the chemistry of the drying oil binder. researchgate.net Drying oils, such as linseed oil, are rich in unsaturated fatty acids like linoleic and linolenic acids. nih.gov During the curing process of the paint film, these unsaturated fatty acids undergo autoxidation, a complex series of free-radical reactions involving atmospheric oxygen. nih.gov

This oxidation process leads to the formation of cross-linked polymer networks that give the paint its durable character. nih.gov However, it also results in chain scission, creating a variety of smaller, oxygenated molecules. nih.gov One of the key dicarboxylic acids formed from the oxidative cleavage of the double bonds in C18 unsaturated fatty acids is azelaic acid (nonanedioic acid). openedition.orgresearchgate.net The presence of azelaic acid within the aged paint matrix provides the necessary carboxylate functionality to react with zinc ions. researchgate.net

Alongside oxidation, hydrolysis of the triglyceride esters in the oil binder is a critical pathway for generating the free fatty acids necessary for soap formation. nih.govnih.gov This reaction, which can be accelerated by the presence of water, breaks down the ester linkages, releasing free fatty acids. nih.gov While hydrolysis is the primary source of saturated free fatty acids like palmitic and stearic acid, the carboxylic acid groups of azelaic acid (formed via oxidation) are also available to react. nih.govresearchgate.net

The zinc oxide pigment (ZnO) can then react with these available carboxylic acids, including azelaic acid. nih.govacs.org This acid-base reaction dissolves the pigment, releasing zinc ions (Zn²⁺) into the polymer matrix. nih.govacs.org These zinc ions subsequently coordinate with the carboxylate groups of azelaic acid and other fatty acids, leading to the formation of zinc carboxylate complexes, or zinc soaps. researchgate.netnih.gov The initial products are often amorphous, non-crystalline zinc carboxylates integrated within the polymer network. researchgate.netscispace.com

Factors Governing this compound Formation and Structural Evolution in Polymer Matrices

The formation of this compound and its subsequent structural changes within a polymer matrix are not solely dependent on the presence of reactants. A range of environmental and material properties significantly influence the rate and nature of these processes. researchgate.net

Several key factors have been identified as accelerators for the formation of zinc carboxylate species in oil-based polymer systems:

Humidity: Elevated relative humidity (RH) is known to promote the hydrolysis of triglyceride esters, thereby increasing the concentration of free fatty acids available to react with zinc pigments. nih.gov Water can also catalyze the crystallization of zinc soaps from their amorphous state. nih.gov Studies have shown that exposure to high humidity conditions stimulates the formation of ionomeric zinc carboxylate species. acs.orgresearchgate.net

Pigment Content: A high concentration of zinc oxide pigment provides a larger reservoir of zinc ions. acs.orgresearchgate.net Research indicates that a high ZnO pigment content directly correlates with an increased formation of ionomeric zinc carboxylates. acs.orgresearchgate.net

Viscosity: The viscosity of the polymer matrix plays a crucial role in the mobility of reactants. A lower paint viscosity facilitates the diffusion of fatty acids to the pigment surface and the migration of zinc ions into the binder. acs.orgresearchgate.net Consequently, lower viscosity has been found to stimulate the formation of zinc carboxylate species. acs.orgresearchgate.net

| Factor | Effect on Formation Rate | Underlying Mechanism |

|---|---|---|

| High Humidity | Increases | Accelerates hydrolysis of oil binder, increasing free fatty acid concentration. nih.govacs.org Catalyzes crystallization. nih.gov |

| High Pigment (ZnO) Content | Increases | Provides a larger source of Zn²⁺ ions for reaction. acs.orgresearchgate.net |

| Low Viscosity | Increases | Enhances mobility and diffusion of reactants (fatty acids, Zn²⁺ ions) within the polymer matrix. acs.orgresearchgate.net |

Crystallization Kinetics and Polymorph Transitions in this compound Systems

The zinc carboxylates formed initially are often in a disordered, amorphous state, existing as zinc ions coordinated to the carboxylate groups within the polymer network, a system analogous to an ionomer. researchgate.netscispace.com Over time, these amorphous species can transform into more ordered, crystalline structures. nih.govresearchgate.net This crystallization is a critical step linked to paint degradation phenomena like brittleness and the formation of protrusions. nih.govsi.edu

The crystallization behavior of zinc soaps is strongly influenced by the properties of the oil matrix. researchgate.net For instance, the process slows down significantly as the polymerization of the binder increases. researchgate.net Water has been shown to be a potent catalyst for this transition, inducing crystallization even with short exposure times, while solvent swelling alone has less effect. nih.gov

Zinc soaps, including presumably this compound, can crystallize into different polymorphic forms, often referred to as Type A and Type B. researchgate.netacs.org These polymorphs differ in their coordination geometry and the packing of the alkyl chains. acs.orgrsc.org

Type A: This structure is thought to optimize the coordination around the zinc ion. acs.org

Type B: This structure optimizes the packing of the fatty acid chains. acs.org

The transition between these forms can be influenced by factors like temperature and the surrounding polymer matrix. researchgate.netresearchgate.net For example, studies on zinc soaps with long fatty acid chains show that the Type B polymorph is generally more stable at room temperature. researchgate.net The presence of dicarboxylic acids like azelaic acid can lead to specific crystalline structures, and evidence for this compound has been clearly identified in model paint systems using infrared spectroscopy. researchgate.netuva.nl

Evolution of Zinc Carboxylate Species over Time in Ionomeric Systems

The entire process of this compound formation can be viewed as an evolution of zinc carboxylate species within an ionomeric system. nih.gov An ionomer is a polymer that contains ionic groups, and in this context, the aged oil paint binder with zinc ions bound to the polymer's carboxylate groups behaves as such. researchgate.netscispace.com

The evolution proceeds through several stages:

Initial Reaction: Zinc ions are released from the ZnO pigment and bind to carboxylate groups on the polymer network, forming an amorphous, ionomeric system. nih.govacs.org

Structural Coordination: Within this ionomeric state, the zinc carboxylates can exist in different coordination environments, primarily as a tetranuclear oxo complex and a linear coordination chain complex. acs.orgresearchgate.net The balance between these structures is influenced by the carboxylate concentration and humidity. acs.orgresearchgate.net

Crystallization: The ionomeric zinc carboxylates can react further with free saturated fatty acids (from hydrolysis) or dicarboxylic acids like azelaic acid (from oxidation) to form crystalline zinc soaps. nih.govacs.org This final transition from an amorphous to a crystalline state is a key step in the degradation process, leading to the physical changes observed in aging paint films. nih.govresearchgate.net

Intercalation Mechanisms of Azelate Ions in Layered Zinc Compounds

The incorporation of azelate anions into the structure of layered zinc compounds is primarily achieved through an intercalation process, a mechanism wherein guest molecules or ions are inserted into the interlayer space of a host material. The most common layered zinc hosts for this process are Zinc Hydroxide (B78521) Nitrate (B79036) (ZHN, Zn₅(OH)₈(NO₃)₂·2H₂O) and Zinc-Aluminum Layered Double Hydroxides (Zn/Al-LDH). These materials possess a brucite-like layered structure with positively charged layers, and the charge is balanced by anions residing in the interlayer region.

The principal mechanism for the insertion of azelate is ion exchange. researchgate.netappliedmineralogy.com In this process, the mobile, pre-existing anions in the interlayer space, such as nitrate (NO₃⁻), are replaced by the dicarboxylate azelate anions (⁻OOC(CH₂)₇COO⁻). This exchange is a diffusion-controlled process where the azelate ions migrate from the solution into the interlayer galleries of the zinc compound. researchgate.netappliedmineralogy.com

Research into the intercalation of azelate into ZHN and Zn/Al-LDH matrices reveals distinct structural arrangements and host-guest interactions depending on the specific layered compound.

In studies using Zn/Al-LDH doped with copper (Cu²⁺) as a paramagnetic probe, solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the intercalated azelate shows only a single signal for the carboxylic carbon. researchgate.net This indicates that the carboxylic groups at both ends of the azelate chain are in equivalent chemical environments within the LDH interlayer. researchgate.net This suggests a relatively symmetrical arrangement of the guest anion with respect to the hydroxide layers.

Conversely, when azelate is intercalated into the ZHN matrix, the ¹³C NMR signal for the carboxylic carbon splits into a doublet. researchgate.net This splitting implies that the two carboxylic ends of the azelate molecule are in non-equivalent environments, pointing to a less symmetrical or more constrained arrangement within the ZHN galleries. researchgate.net X-ray diffraction (XRD) analysis of the azelate-intercalated ZHN shows a broad basal reflection, which suggests a degree of disorder in the stacking of the layers compared to derivatives made with shorter dicarboxylic acids. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy provides further insight into the coordination between the intercalated azelate and the metal cations within the hydroxide layers. In the Cu²⁺-doped Zn/Al-LDH, the intercalation of azelate causes a significant change in the EPR spectrum, with the g||/A|| ratio increasing to 194 cm⁻¹. researchgate.net This shift is associated with the coordination of the copper centers by the weak carboxylate ligands of the azelate anions. researchgate.net A similar coordination effect is observed in the azelate-modified ZHN, which exhibits g||/A|| ratios of 183 and 190 cm⁻¹. researchgate.net These findings confirm a direct electronic interaction and coordination between the carboxylate functional groups of the azelate ion and the metal sites in the host layers.

The data below summarizes the key research findings from spectroscopic analyses of azelate-intercalated layered zinc compounds.

Interactive Data Table: Spectroscopic Findings in Azelate Intercalation Studies

| Host Compound | Spectroscopic Technique | Key Finding/Parameter | Interpretation | Reference |

| Zn/Al-LDH | ¹³C NMR | Single carboxylic carbon signal | Equivalent environments for both ends of the azelate anion. | researchgate.net |

| ZHN | ¹³C NMR | Split carboxylic carbon signal | Non-equivalent environments for the ends of the azelate anion. | researchgate.net |

| Cu²⁺-doped Zn/Al-LDH | EPR | g | /A | |

| Cu²⁺-doped ZHN | EPR | g | /A |

Zinc Azelate in Advanced Materials Science and Engineering Applications

Design and Application of Zinc Azelate-based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous coordination polymers constructed from metal ions or clusters linked by organic ligands. The use of biocompatible components, such as zinc ions (Zn²⁺) and azelaic acid, has led to the development of bioactive MOFs for specialized applications. rsc.orgnih.gov Zinc is known for its low toxicity and use in dermatology for its astringent, anti-inflammatory, and antibacterial properties, while azelaic acid also possesses antibacterial and anti-inflammatory characteristics. rsc.orgresearchgate.netnih.gov The combination of these two components in a MOF structure, such as BioMIL-5, creates a material with synergistic functionalities. researchgate.netrsc.org

A novel, biocompatible, and bioactive MOF named BioMIL-5 was successfully synthesized using a hydrothermal method. rsc.orgrsc.org This process involves reacting a zinc (II) salt with azelaic acid (AzA) in an aqueous solution under controlled temperature and pressure. rsc.org Hydrothermal and solvothermal synthesis are common methods for producing MOFs, allowing for the crystallization of complex, porous structures. rsc.orgrsc.orgsemanticscholar.org

The resulting BioMIL-5 structure was comprehensively analyzed using various characterization techniques to determine its physical and chemical properties. researchgate.netrsc.org

Table 1: Structural Characterization Techniques for BioMIL-5

| Characterization Technique | Purpose | Findings |

| High-Resolution X-ray Powder Diffraction (XRPD) | To determine the crystalline structure and phase purity of the material. | Confirmed the successful synthesis and determined the unique crystal structure of BioMIL-5. researchgate.netrsc.org |

| Infrared Spectroscopy (IR) | To identify the functional groups present and confirm the coordination between zinc and azelaic acid. | Verified the presence of carboxylate groups from azelaic acid coordinated to the zinc ions. rsc.org |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | Established the temperature range at which the material remains stable before decomposing. researchgate.netrsc.org |

| Elemental Analysis | To confirm the elemental composition and stoichiometry of the synthesized MOF. | Verified the expected ratio of zinc, carbon, hydrogen, and oxygen in the BioMIL-5 framework. researchgate.netrsc.org |

The primary functional property of the this compound MOF, BioMIL-5, is its antimicrobial activity. researchgate.netrsc.org The material was tested against two Gram-positive bacteria commonly found on skin, Staphylococcus aureus and Staphylococcus epidermidis. rsc.org Studies demonstrated that the antibacterial properties of the individual components (zinc and azelaic acid) were maintained and combined within the MOF structure. nih.govrsc.org The mechanism of action is based on the release of the active metal ions and organic ligands from the MOF structure. researchgate.net

Research determined the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) for BioMIL-5 and its constituents, quantifying its antibacterial efficacy. rsc.orgrsc.org The results indicated an additive effect between the zinc ions and the azelate, as a bactericidal effect was achieved at concentrations lower than the MIC and MBC values for the isolated components. rsc.org

Table 2: Antimicrobial Activity of BioMIL-5 and its Components

| Substance | Minimal Inhibitory Concentration (MIC) (mg/mL) | Minimal Bactericidal Concentration (MBC) (mg/mL) |

| Zinc (Zn²⁺) | 0.5 | 2.0 |

| Azelaic Acid (AzA) | 1.5 | 3.0 |

| BioMIL-5 | 1.7 | 4.3 |

| Data sourced from studies against S. aureus and S. epidermidis. rsc.org |

A critical aspect of functional MOFs, particularly for biomedical applications, is their stability and ability to release active agents in a controlled manner. pnu.ac.irresearchgate.netnih.gov BioMIL-5 was found to be stable in both water and bacterial culture medium. researchgate.netrsc.org This stability is crucial for practical applications, as it prevents the immediate breakdown of the framework and allows for a sustained effect. rsc.org

The stability of the this compound MOF facilitates the progressive and slow release of its active constituents: Zn²⁺ ions and azelaic acid. rsc.orgrsc.org This controlled release mechanism is highly advantageous, as it was shown to control the growth of an S. epidermidis suspension over a period of seven days. researchgate.netrsc.org The gradual degradation of the MOF framework ensures a prolonged therapeutic effect, making it a promising candidate for applications requiring sustained antimicrobial action. researchgate.net

Role in the Degradation and Preservation of Polymeric Coatings and Artistic Materials

This compound, a type of zinc carboxylate or "zinc soap," plays a significant and often detrimental role in the chemistry of oil paintings and polymeric coatings. udel.eduacs.orgrsc.org Its formation is a key indicator and mediator of chemical degradation processes, particularly in artworks from the 19th and 20th centuries that used zinc white (zinc oxide, ZnO) pigment. openedition.orgpaintingbestpractices.comuq.edu.au

The formation of this compound in oil paint is a multi-step process. The oil binder, typically linseed oil, is rich in unsaturated fatty acids. rsc.org Over time, these unsaturated chains undergo oxidation, leading to the formation of various degradation products, including dicarboxylic acids such as azelaic acid. openedition.org The zinc oxide pigment, which is basic, then reacts with these acidic degradation products in a saponification reaction to form zinc carboxylates, including this compound. acs.orguq.edu.auacs.org

The presence of this compound, which can be identified using analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy, serves as a chemical marker for this specific degradation pathway. udel.eduscholasticahq.comresearchgate.net Researchers have identified characteristic spectral features, such as double peaks in the 1550 to 1530 cm⁻¹ region, that correspond to this compound. scholasticahq.com Its detection confirms that the oil binder has undergone significant oxidative cleavage and subsequent reaction with the zinc pigment. nicas-research.nl Short-chain dicarboxylic acids like azelaic acid tend to favor a specific crystalline geometry (type A) when forming zinc soaps. acs.org

The formation and aggregation of this compound and other zinc soaps have profound negative impacts on the structural integrity and stability of oil paint layers. acs.orgpaintingbestpractices.com These zinc soaps are often crystalline and can form aggregates within the paint film. paintingbestpractices.comresearchgate.net This process alters the internal chemistry and physical properties of the paint, leading to several common conservation issues:

Increase in Volume: The formation of crystalline soap aggregates can cause an increase in volume within the paint layers, generating internal stress. scholasticahq.com

Delamination and Flaking: The stress from soap formation can weaken the adhesion between different paint layers, leading to delamination, lifting, and flaking of the paint. acs.orgscholasticahq.comresearchgate.net High concentrations of zinc soaps in underlayers are frequently linked to these issues. researchgate.net

Brittleness: The accumulation of zinc soaps has been associated with a lack of cohesion and increased brittleness in the paint film. researchgate.net

Protrusions: In some cases, aggregates of zinc soaps can migrate through the paint layers and erupt on the surface, forming disfiguring protrusions. acs.orgresearchgate.netresearchgate.net

These degradation phenomena compromise both the aesthetic appearance and the long-term stability of artworks, making the study of this compound formation critical for the conservation of cultural heritage. uq.edu.auscholasticahq.com

Relationship to Ionomeric Polymers and Rubbers

This compound, as a dicarboxylate, is relevant to the field of ionomeric polymers and rubbers through the formation of ionic clusters. Ionomers are polymers that contain a small number of ionic groups along the polymer chain. These ionic groups can form aggregates, or clusters, that act as physical cross-links at ambient temperatures, significantly influencing the material's properties.

While research often focuses on polymers functionalized with carboxyl groups that then react with zinc, the principle extends to the use of zinc dicarboxylates like this compound. The two carboxylate groups on the azelate molecule can bridge different polymer chains, facilitated by the zinc ion. This interaction would form ionic aggregates within the polymer matrix, enhancing mechanical properties such as tensile strength and modulus, similar to conventional cross-linking but with the added benefit of being thermally reversible. The long aliphatic chain of the azelate molecule—(CH₂)₇—can also impart a degree of flexibility to these ionic cross-links.

Intercalation Chemistry of Azelate with Layered Zinc Compounds

The long-chain structure of the azelate dianion makes it a subject of interest for the intercalation into layered inorganic materials. This process involves inserting guest molecules or ions into the interlayer space of a host material with a layered structure, which can significantly modify the host's properties.

Zinc Hydroxide (B78521) Nitrate (B79036), Zn₅(OH)₈(NO₃)₂·2H₂O (ZHN), possesses a layered structure where nitrate ions reside in the interlayer spaces. researchgate.net These nitrate ions can be replaced by other anions through an ion-exchange process. Research has demonstrated the successful intercalation of azelate ions (⁻OOC(CH₂)₇COO⁻) into the ZHN matrix. researchgate.net

The intercalation process is confirmed by Powder X-ray Diffraction (XRD), which shows an increase in the basal spacing (the distance between the layers) of the material. For the unmodified ZHN, the basal spacing is approximately 9.61 Å. After treatment with an azelate solution, a new diffraction peak appears corresponding to a much larger basal spacing of 20.4 Å. researchgate.net This significant expansion of the interlayer gallery confirms the accommodation of the azelate ions. researchgate.net The observed spacing suggests that the long azelate chains are arranged in a bilayer or a significantly tilted orientation within the ZHN layers. researchgate.net

Further characterization using spectroscopic methods provides more insight into the interaction between the azelate and the ZHN layers. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of azelate-intercalated ZHN shows characteristic bands for the carboxylate (COO⁻) groups of the azelate ion, confirming its presence. The disappearance or significant reduction of the band associated with the nitrate ion (around 1370 cm⁻¹) further supports the successful ion exchange. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: Studies using copper(II) ions as a probe within the ZHN structure reveal how the intercalation of azelate affects the coordination environment of the metal ions in the hydroxide layers. The EPR spectra of ZHN modified with azelate show parameters (g∥/A∥ values of 183 and 190 cm⁻¹) consistent with the coordination of the copper by the weak carboxylate ligands of the azelate. This indicates a direct interaction between the carboxylate groups and the metal ions in the ZHN layers. researchgate.net

Solid-State ¹³C Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy shows a split signal for the carboxylic carbon in the azelate-intercalated ZHN. This suggests that the two carboxylate ends of the azelate molecule are in different chemical environments, with one end likely grafted or strongly interacting with the hydroxide layer while the other end is freer within the interlayer space. researchgate.net

| Technique | Parameter | Unmodified ZHN | Azelate-Intercalated ZHN |

|---|---|---|---|

| XRD | Basal Spacing (Å) | 9.61 | 20.4 |

| EPR (Cu²⁺ probe) | g∥/A∥ (cm⁻¹) | 212 | 183 and 190 |

| ¹³C NMR | Carboxylic Carbon Signal | N/A | Split Signal |

Layered Double Hydroxides (LDHs) are another class of layered materials, with the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. nih.gov Similar to ZHN, the interlayer anions (Aⁿ⁻) in LDHs can be exchanged. The intercalation of dicarboxylates like azelate into Zn/Al-NO₃ LDHs has been successfully demonstrated. researchgate.net

Upon intercalation of azelate into a Zn/Al-NO₃ LDH, the basal spacing increases from 8.78 Å to 19.3 Å. researchgate.net This expansion is smaller than that observed for ZHN but still indicates a bilayer or tilted arrangement of the azelate ions between the LDH layers. researchgate.net

Spectroscopic analysis reveals key differences in the nature of the azelate's interaction with LDH compared to ZHN.

EPR Spectroscopy: When azelate is intercalated into a Cu²⁺-doped Zn/Al LDH, the g∥/A∥ ratio changes from 170 cm⁻¹ to 194 cm⁻¹. This indicates that some of the hydroxyl sites in the LDH layer are occupied by the carboxylate groups from the azelate, signifying a grafting interaction. researchgate.net

Solid-State ¹³C NMR: In contrast to the ZHN case, the ¹³C NMR spectrum for azelate intercalated into the LDH shows only a single signal for the carboxylic carbon. This suggests that both ends of the azelate molecule are in equivalent environments, which is consistent with the anions being freely located between the layers and tumbling, or being arranged in a symmetrical fashion (e.g., pillaring the layers). researchgate.net

| Property | Azelate-Intercalated ZHN | Azelate-Intercalated LDH |

|---|---|---|

| Initial Basal Spacing (Å) | 9.61 | 8.78 |

| Final Basal Spacing (Å) | 20.4 | 19.3 |

| ¹³C NMR Carboxylate Signal | Split (unequal ends) | Single (equivalent ends) |

| Inferred Anion State | One end grafted to the layer | Free or symmetrically pillared |

Computational Chemistry and Theoretical Modeling of Zinc Azelate

Ab Initio and Density Functional Theory (DFT) Studies of Zinc Azelate Structures

While extensive specific ab initio or Density Functional Theory (DFT) studies solely on this compound are not widely published, the principles from theoretical studies on other zinc carboxylates and related zinc compounds provide a strong framework for understanding its structure and properties. These computational methods are essential for investigating the electronic structure, coordination geometries, and vibrational frequencies of metal complexes from first principles, without empirical parameters. nih.govnih.gov

Experimental studies have provided foundational structural data for this compound, identifying it alongside other medium and long-chain zinc carboxylates. rsc.orgrsc.org Powder X-ray diffraction (XRD) data for this compound exists, confirming its crystalline nature. uva.nl Furthermore, a metal-organic framework (MOF) synthesized from Zn²⁺ ions and azelaic acid, named BioMIL-5, has had its structure determined, representing a specific, ordered form of this compound. researchgate.net

DFT calculations are particularly well-suited to model such structures. For zinc carboxylates in general, DFT has been used to:

Determine Relative Energies: Calculate the relative energies of different coordination modes, such as monodentate versus bidentate binding of the carboxylate group to the zinc ion. nih.gov

Predict Geometries: Optimize the molecular geometry to predict bond lengths and angles, which can be compared with experimental data from X-ray diffraction. researchgate.netnih.gov

Simulate Vibrational Spectra: Calculate infrared (IR) spectra to help assign experimental bands to specific vibrational modes, such as the asymmetric carboxylate stretch, which is highly sensitive to the coordination environment. researchgate.net

Ab initio molecular dynamics (AIMD) simulations have been used to study the hydration shell structure and dynamics around the aqueous Zn²⁺ ion, revealing details about coordination numbers and the geometry of the hydration sphere, which is crucial for understanding the formation of zinc carboxylate complexes from solution. nih.govmdpi.com

For a compound like this compound, DFT could be employed to investigate the subtle differences between its potential crystalline polymorphs, such as the type A and type B structures identified in related zinc soaps. uva.nl By modeling these different packing arrangements, DFT can calculate their relative thermodynamic stabilities and predict their characteristic vibrational spectra, aiding in the interpretation of experimental results. researchgate.net

| Computational Method | Application to Zinc Carboxylates | Key Insights |

| DFT (B3LYP) | Studying carboxylate binding modes to Zn²⁺. nih.gov | The energy difference between monodentate and bidentate coordination is small (4-24 kJ/mol) and influenced by hydrogen bonding. nih.gov |

| DFT | Assigning IR spectra of zinc carboxylate polymers. researchgate.net | Correlated the intensity of the asymmetric COO⁻ stretch with the presence of a polymeric structure. researchgate.net |

| DFT | Modeling the interaction of carboxylic acids with ZnO surfaces. mdpi.com | Showed that it is thermodynamically favorable to extract a zinc atom from a ZnO cluster to form a metal soap. mdpi.com |

| AIMD | Simulating the hydration shells of aqueous Zn²⁺. nih.gov | Predicted a highly symmetric octahedral structure for the first hydration shell containing six water molecules. nih.gov |

This table presents examples of how Density Functional Theory and Ab Initio methods are applied to study zinc-containing systems, providing insights relevant to the theoretical modeling of this compound.

Future Directions and Emerging Research Avenues in Zinc Azelate Chemistry

Development of Novel Synthetic Routes and Advanced Functional Materials

The synthesis of zinc azelate has traditionally followed established protocols for metal carboxylates. However, recent research has highlighted the potential for developing more sophisticated and controlled synthetic routes. One notable advancement is the hydrothermal synthesis of a biocompatible and bioactive metal-organic framework (MOF) from a Zn(II) salt and azelaic acid, known as BioMIL-5. rsc.orgresearchgate.net This method underscores a move towards creating structured, functional materials based on this compound.

Future synthetic strategies are likely to focus on:

Controlled Morphologies: Developing methods to produce this compound with specific particle sizes, shapes, and crystallinities to tailor its properties for targeted applications.

Green Synthesis: Exploring more environmentally friendly synthesis routes that minimize the use of harsh solvents and reagents.

Composite Materials: Incorporating this compound into polymer matrices or with other nanomaterials to create advanced functional composites with synergistic properties.

The development of advanced functional materials derived from this compound is a promising area of research. Zinc carboxylates, as a class, are utilized as catalysts in polyurethane manufacturing and as additives in lubricants to enhance their anti-wear and anti-corrosion properties. reaxis.com Building on this, research into this compound-based materials could lead to novel catalysts with improved selectivity and efficiency, as well as high-performance lubricants. The bioactive nature of the BioMIL-5 MOF also opens avenues for its use in biomedical applications and skincare. rsc.orgresearchgate.net

In-depth Understanding of Structure-Property Relationships through Advanced Characterization

A thorough understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for the rational design of new materials. Advanced characterization techniques are instrumental in elucidating these relationships.

Researchers have identified at least two distinct crystalline packing arrangements for zinc soaps, designated as type A and type B. uva.nlnih.gov this compound, due to its dicarboxylic nature, exhibits the less symmetrical, alternating packing of type A. uva.nlresearchgate.net This structural nuance has a direct impact on its vibrational spectra, particularly the asymmetric COO- stretch, which appears as a split band in Fourier-transform infrared (FTIR) spectroscopy. uva.nlnih.gov

Key advanced characterization techniques and their contributions include:

Solid-State Nuclear Magnetic Resonance (ssNMR): Ultra-high-field 67Zn and 13C NMR spectroscopy provide detailed information about the local coordination environment of the zinc ions and the conformation of the azelate backbone. nih.govrsc.orgrsc.orgudel.edu

X-ray Diffraction (XRD): Single-crystal and powder XRD are essential for determining the crystal structure, lattice parameters, and identifying different crystalline phases. uva.nlnih.govrsc.org While a single-crystal structure for this compound has been reported, further studies under different conditions could reveal polymorphic forms. uva.nl

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for probing the coordination of the carboxylate groups to the zinc center and can distinguish between different structural motifs. uva.nlnih.govrsc.org

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| Solid-State NMR (67Zn, 13C) | Local coordination environment of Zn2+, conformation of the alkyl chain. | Provides insights into the bonding between zinc and the azelate ligand. nih.govrsc.orgrsc.orgudel.edu |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, lattice parameters. | Confirms the crystalline nature and specific packing arrangement (type A) of this compound. uva.nlnih.govrsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of functional groups, coordination mode of carboxylates. | Identifies the characteristic split asymmetric COO- stretch, confirming the type A structure. uva.nlnih.govrsc.org |

Integration of Multi-technique Approaches for Comprehensive Material Analysis

To gain a holistic understanding of this compound, the integration of multiple analytical techniques is indispensable. A multi-technique approach allows for the correlation of data from different methods, providing a more complete picture of the material's structure and properties.

For instance, the combination of NMR, FTIR, and XRD has been effectively used to analyze a series of zinc carboxylates, including this compound. nih.govrsc.orgrsc.orgmontclair.eduresearchgate.net This approach has enabled researchers to group zinc carboxylates into distinct geometric categories based on their structural and spectroscopic parameters. rsc.orgudel.edu

Future research will likely see the inclusion of other techniques to complement this triad:

Thermal Analysis (TGA/DSC): To investigate the thermal stability and phase transitions of this compound and its derivatives.

Microscopy (SEM/TEM): To visualize the morphology and microstructure of synthesized this compound particles and materials.

Computational Modeling: To simulate the structure and properties of this compound, aiding in the interpretation of experimental data and predicting the behavior of new materials.

The spatial distribution of different zinc soap structures within a material can also be mapped by combining microscopy with spectroscopic techniques, such as using non-negative matrix factorization on FTIR microscopy data. uva.nlnih.gov This has been demonstrated in the analysis of paint cross-sections, where this compound was clearly identified and its distribution mapped. uva.nlnih.gov

Exploration of Interfacial Chemistry and Nanoscale Phenomena of this compound

The behavior of this compound at interfaces and at the nanoscale is a burgeoning area of research with significant implications for its application. The formation of zinc soaps, including this compound, has been studied in the context of oil paint degradation, where they can form at the interface between paint layers. uva.nlnih.gov Understanding the interfacial chemistry is crucial for developing conservation strategies for cultural heritage.

The synthesis of this compound as a metal-organic framework (BioMIL-5) inherently involves nanoscale phenomena, as the material is constructed from molecular building blocks into a porous, crystalline structure. rsc.orgresearchgate.net The properties of such nanomaterials are often dictated by their high surface area-to-volume ratio.

Future research in this area will likely focus on:

Surface Functionalization: Modifying the surface of this compound nanoparticles to enhance their compatibility with other materials or to introduce new functionalities.

Nanoparticle Synthesis: Developing methods for the controlled synthesis of this compound nanoparticles with uniform size and shape.

Interfacial Interactions: Studying the interactions of this compound with different substrates and environments, which is critical for applications in coatings, adhesives, and sensors.

The study of zinc oxide nanoparticles can provide valuable insights that can be extrapolated to this compound. Research on doped zinc oxide nanoparticles has shown that their photocatalytic activity is highly dependent on their composition and particle properties, which are in turn influenced by the synthesis method. nih.gov Similar structure-property-composition relationships are expected to be discovered for nanoscale this compound.

Q & A

Q. How should researchers address gaps in mechanistic data when proposing this compound’s applications in material science or biomedicine?

- Methodological Answer : Prioritize hypothesis-driven studies over exploratory claims. For material science, link mechanical properties (e.g., Young’s modulus) to crystallinity via structure-property modeling. In biomedicine, use knock-out models (e.g., peroxisome-deficient cells) to isolate metabolic pathways. Publish negative results to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.